molecular formula C10H16N2O3S B4056792 5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid

5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid

Cat. No.: B4056792
M. Wt: 244.31 g/mol
InChI Key: FVDUNBNLTXCLHF-UHFFFAOYSA-N
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Description

5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid is a complex organic compound featuring a thiazole ring Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid typically involves the reaction of appropriate thiazole derivatives with other organic reagents under controlled conditions. One common method involves the condensation of a thiazole derivative with a suitable amine, followed by further functionalization to introduce the oxopentanoic acid moiety. Reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring’s aromaticity and electron distribution play a crucial role in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid is unique due to its specific functional groups and the combination of a thiazole ring with an oxopentanoic acid moiety. This structure imparts distinct chemical properties and potential biological activities .

Properties

IUPAC Name

5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-10(2,6-8(14)15)5-7(13)12-9-11-3-4-16-9/h3-6H2,1-2H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDUNBNLTXCLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NC1=NCCS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid
Reactant of Route 3
5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid
Reactant of Route 4
5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid
Reactant of Route 5
5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid
Reactant of Route 6
5-(4,5-dihydro-1,3-thiazol-2-ylamino)-3,3-dimethyl-5-oxopentanoic acid

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